2-(3-Amino-1H-pyrazolo[3,4-b]pyridin-1-yl)ethan-1-ol
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Overview
Description
1H-Pyrazolo[3,4-b]pyridine-1-ethanol, 3-amino- is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of 1H-Pyrazolo[3,4-b]pyridine-1-ethanol, 3-amino- consists of a pyrazole ring fused to a pyridine ring, with an ethanol group and an amino group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[3,4-b]pyridine-1-ethanol, 3-amino- typically involves the reaction of aminopyrazole derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of glacial acetic acid as a solvent and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for 1H-Pyrazolo[3,4-b]pyridine-1-ethanol, 3-amino- may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[3,4-b]pyridine-1-ethanol, 3-amino- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halogenated compounds
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenated compounds; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1H-Pyrazolo[3,4-b]pyridine-1-ethanol, 3-amino- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-b]pyridine-1-ethanol, 3-amino- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
2H-Pyrazolo[3,4-b]pyridine: Another isomer with distinct chemical properties and applications.
Pyrazolo[4,3-b]pyridine: A different fusion pattern of the pyrazole and pyridine rings, leading to unique biological activities .
Uniqueness
1H-Pyrazolo[3,4-b]pyridine-1-ethanol, 3-amino- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanol and amino groups contribute to its versatility in chemical reactions and its potential as a therapeutic agent .
Properties
CAS No. |
62908-84-3 |
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Molecular Formula |
C8H10N4O |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-(3-aminopyrazolo[3,4-b]pyridin-1-yl)ethanol |
InChI |
InChI=1S/C8H10N4O/c9-7-6-2-1-3-10-8(6)12(11-7)4-5-13/h1-3,13H,4-5H2,(H2,9,11) |
InChI Key |
RGYJWFTXPXUZQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N(N=C2N)CCO |
Origin of Product |
United States |
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